
10-Hydroxyneoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydroxyprolines and related hydroxylated compounds involves solid-phase procedures, demonstrating how hydroxylation affects molecular stability and synthesis pathways. For example, Inouye et al. (1982) synthesized collagen-like polytripeptides to study hydroxyproline's effect on triple helices, highlighting the synthesis's complexity and the impact of hydroxylation on stability (Inouye et al., 1982).
Molecular Structure Analysis
The molecular structure of hydroxylated compounds, such as 10-Hydroxybenzo[h]quinoline, reveals strong intramolecular O-H...N hydrogen bonds, suggesting similar structural features could be expected in 10-Hydroxyneoline. The planar molecules and hydrogen bonding are crucial for stability and molecular interactions (Kubicki et al., 1995).
Chemical Reactions and Properties
Hydroxyproline and its isomers, as seen in research by Srivastava et al. (2016), play a significant role in collagen synthesis and stability, which might parallel 10-Hydroxyneoline's reactivity and interaction in biological systems. The chemical properties, including reactivity with other compounds and roles in biological processes, are highlighted by the effects on collagen and related proteins (Srivastava et al., 2016).
Physical Properties Analysis
The physical properties of hydroxylated compounds are influenced by molecular weight, crystallinity, and other structural factors. For instance, the study by Gao et al. (2020) on poly(10-hydroxydecanoate) showcases how molecular weight affects physical properties like thermal behavior and mechanical strength, which may be relevant for understanding 10-Hydroxyneoline's physical characteristics (Gao et al., 2020).
Chemical Properties Analysis
10-Hydroxyneoline's chemical properties, while not directly studied, can be inferred from related hydroxylated compounds. The research by Pyrko (2021) on 10-hydroxydecahydroacridine derivatives explores the acid-base titration and spectral properties, indicating how hydroxylation influences chemical behavior and potential applications as indicators in chemical reactions (Pyrko, 2021).
Wissenschaftliche Forschungsanwendungen
-
Traditional Chinese Medicine Processing
- Field: Ethnopharmacology
- Application: It’s used in the traditional processing of Tibetan medicine Aconitum pendulum .
- Method: High-performance thin-layer chromatography (HPTLC) and desorption electrospray ionization mass spectrometry imaging (DESI-MSI) are used to analyze the chemical composition .
- Results: The content of all six alkaloids decreased after processing by FCS, and all five alkaloids decreased except aconitine increased after processing by HBW .
-
Polypharmacology Drug Design
- Field: Drug Design
- Application: It’s used in the de novo generation of multi-target compounds using deep generative chemistry .
- Method: POLYGON, an approach to polypharmacology based on generative reinforcement learning, is used .
- Results: In binding data for >100,000 compounds, POLYGON correctly recognizes polypharmacology interactions with 82.5% accuracy .
-
Traditional Tibetan Medicine
- Field: Ethnopharmacology
- Application: It’s used in the traditional processing of Tibetan medicine Aconitum pendulum .
- Method: High-performance thin-layer chromatography (HPTLC) and desorption electrospray ionization mass spectrometry imaging (DESI-MSI) are used to analyze the chemical composition .
- Results: The content of all six alkaloids decreased after processing by FCS, and all five alkaloids decreased except aconitine increased after processing by HBW .
-
Cardioactive Drug Design
- Field: Drug Design
- Application: It’s used in the research and development of a cardioactive component, mesaconine, from the lateral roots of Aconitum carmichaelii .
- Method: Pre-clinical studies showed that mesaconine is a novel type of cardiotonic lead drug with relatively high potency, low toxicity, and a new mechanism .
- Results: “Fu Zi” is a well-known traditional Chinese medicine with a history of clinical applications for more than 2000 years .
- Aconitum fukutomei
Eigenschaften
CAS-Nummer |
132362-42-6 |
|---|---|
Produktname |
10-Hydroxyneoline |
Molekularformel |
C24H39NO7 |
Molekulargewicht |
453.576 |
Aussehen |
Powder |
Synonyme |
10-Hydroxyneoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



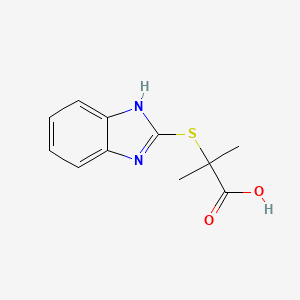
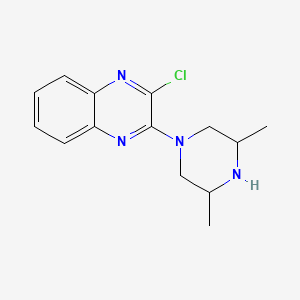
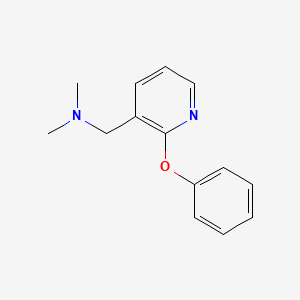
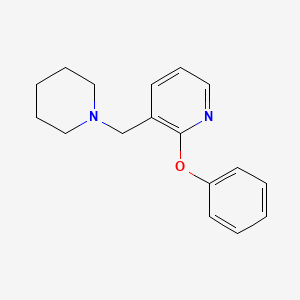
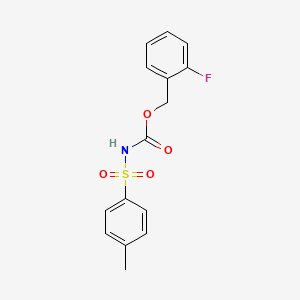
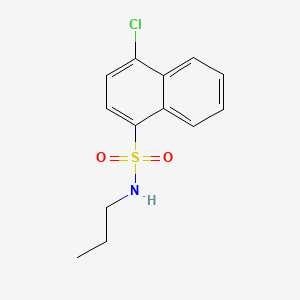
![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-sulfohexacyclo[14.2.1.1^{4,7}.0^{2,15}.0^{3,8}.0^{9,14}]icosa-5,9(14),10,12,17-pentaene-11-carboxylic acid](/img/structure/B1181381.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)